BenchChemオンラインストアへようこそ!

5-cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide

AMPA receptor modulation Negative allosteric modulator Neuroprotection

5-Cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide (CAS 1421474-64-7) is a synthetic, small-molecule heterocyclic amide that incorporates a 5-cyclopropylisoxazole-3-carboxamide core linked via a methylene bridge to a 3-(thiazol-2-yl)phenyl moiety. Its structure places it within the broader class of thiazole-carboxamide derivatives, a family under active investigation as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 1421474-64-7
Cat. No. B2775565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide
CAS1421474-64-7
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4
InChIInChI=1S/C17H15N3O2S/c21-16(14-9-15(22-20-14)12-4-5-12)19-10-11-2-1-3-13(8-11)17-18-6-7-23-17/h1-3,6-9,12H,4-5,10H2,(H,19,21)
InChIKeyHMEKKXQNCFXWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide (CAS 1421474-64-7) – Chemical Class and Baseline Characteristics for Procurement Screening


5-Cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide (CAS 1421474-64-7) is a synthetic, small-molecule heterocyclic amide that incorporates a 5-cyclopropylisoxazole-3-carboxamide core linked via a methylene bridge to a 3-(thiazol-2-yl)phenyl moiety. Its structure places it within the broader class of thiazole-carboxamide derivatives, a family under active investigation as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors [1]. At the time of this analysis, no primary research paper, patent, or authoritative database was found to report quantitative biological, physicochemical, or selectivity data specifically for this exact compound, thereby defining the evidence gap that this guide addresses.

5-Cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide (CAS 1421474-64-7): Why In-Class Compounds Cannot Be Interchanged


Within the thiazole-carboxamide chemotype, subtle structural variations—such as the replacement of a thiazole-4-carboxamide core with an isoxazole-3-carboxamide core and the introduction of a cyclopropyl substituent—can profoundly alter receptor binding kinetics, subunit selectivity, and downstream neuroprotective efficacy. Published structure‑activity relationship (SAR) studies on related analogs demonstrate that even minor modifications in the pendant aryl groups or the heterocyclic core change the magnitude of AMPA receptor inhibition, the effect on desensitization and deactivation rates, and ultimately the therapeutic window [1]. Consequently, a user cannot assume functional equivalence between 5-cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide and other in-class compounds without direct, quantitative comparator data. This guide therefore distinguishes the target compound on the basis of the specific evidence that exists, while explicitly marking the areas where comparative data are absent.

5-Cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide (CAS 1421474-64-7): Quantified Differentiation and Evidence Limitations


AMPA Receptor Subunit Inhibition Potency: Evidence Limitation Notice for 5-Cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide

A direct head-to-head comparison or cross-study comparison for the target compound cannot be conducted because no quantitative biological data (e.g., IC50, fold-inhibition, kinetic parameters) for 5-cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide were identified in any primary research paper, patent, or authoritative database. The related thiazole-carboxamide TC-2 (bearing a thiazole-4-carboxamide core and methoxyphenyl substituents) inhibits AMPA receptor subunits GluA1, GluA1/2, GluA2, and GluA2/3 with IC50 values of 3.20 µM, 3.10 µM, 3.02 µM, and 3.04 µM, respectively, and reduces whole-cell current by approximately 5.5-fold at 12 µM in HEK293T cells [1]. However, because the target compound possesses a structurally distinct isoxazole-3-carboxamide core and a cyclopropyl group absent in TC-2, these data cannot be extrapolated to the target compound. No quantitative comparator evidence is available.

AMPA receptor modulation Negative allosteric modulator Neuroprotection

AMPA Receptor Desensitization and Deactivation Kinetics: Evidence Limitation for 5-Cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide

No kinetic data (τw desensitization, τw deactivation) are available for 5-cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide. The structurally distinct analog TC-2 reduces τw desensitization by 2‑ to 3‑fold and increases τw deactivation by approximately 2.5‑fold across all tested AMPA receptor subunits [1]. TC-1 and TC-5 show weaker kinetic modulation (e.g., TC-1 increases τw deactivation by ~2‑fold; TC-5 by ~2‑fold). These kinetics-based differentiation parameters are critical for assessing neuroprotective potential, but their absence for the target compound precludes any procurement preference based on kinetic selectivity.

Receptor kinetics Desensitization rate Deactivation rate

Structural Differentiation: Cyclopropyl-Isoxazole Core vs. Thiazole-4-Carboxamide Analogs

5-Cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide is structurally differentiated from the TC-series (TC-1 to TC-5) by its isoxazole-3-carboxamide core (vs. thiazole-4-carboxamide), the presence of a cyclopropyl group at the isoxazole 5-position, and a thiazol-2-yl benzyl substituent (vs. 4-methoxyphenyl and trimethoxyphenyl groups in TC-2). Published SAR indicates that the methoxy substitution pattern on TC-2 is critical for its enhanced binding interactions and kinetic effects [1]. The target compound's distinct scaffold implies divergent binding modes and pharmacological profiles, but no quantitative comparative data exist to confirm whether these structural differences confer superior, inferior, or equivalent activity.

Structure-activity relationship Heterocyclic scaffold Ligand design

5-Cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide (CAS 1421474-64-7): Evidence-Based Application Scenarios and Caveats


Exploratory AMPA Receptor Negative Allosteric Modulator Screening

The compound may be considered as a structurally novel candidate for screening campaigns aimed at identifying new AMPA receptor NAM chemotypes. Its isoxazole-3-carboxamide scaffold is distinct from the thiazole-4-carboxamide core of the published TC series [1] and thus offers a new starting point for SAR exploration. However, users should note that no target-specific potency or selectivity data exist, and all screening must be conducted de novo with appropriate reference compounds (e.g., TC-2 or Perampanel) to establish relative activity.

Chemical Tool for Investigating Heterocyclic Core Effects on AMPAR Kinetics

Given the demonstrated sensitivity of AMPA receptor desensitization and deactivation kinetics to subtle structural changes in the thiazole-carboxamide series [1], this compound could serve as a tool to probe how replacement of the thiazole core with an isoxazole core, combined with a cyclopropyl substituent, affects receptor gating. Such studies would require side-by-side electrophysiological comparison with TC-2 or other well-characterized analogs.

Reference Compound for Medicinal Chemistry Optimization Programs

The compound can be used as a starting scaffold for lead optimization programs targeting AMPAR-mediated neurological disorders. Its structural elements (cyclopropyl group, thiazol-2-yl benzyl side chain) provide vectors for systematic SAR expansion. Procurement should be accompanied by plans to generate in-house pharmacological profiling data, as no published comparator evidence currently supports differentiation from existing leads [1].

Quote Request

Request a Quote for 5-cyclopropyl-N-(3-(thiazol-2-yl)benzyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.